molecular formula C8H6BrFO2S B6354939 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid CAS No. 1824583-55-2

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid

Cat. No.: B6354939
CAS No.: 1824583-55-2
M. Wt: 265.10 g/mol
InChI Key: YXYNAVIINRCIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6BrFO2S It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methylsulfanyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid typically involves the bromination and fluorination of a suitable benzoic acid precursor, followed by the introduction of the methylsulfanyl group. One common method involves the use of 2,6-difluorobenzoic acid as the starting material. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The methylsulfanyl group is introduced using a thiolating agent like methylthiol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted benzoic acids.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methylsulfanyl group can participate in redox reactions, affecting the overall chemical behavior of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is unique due to the combination of bromine, fluorine, and methylsulfanyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYNAVIINRCIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.